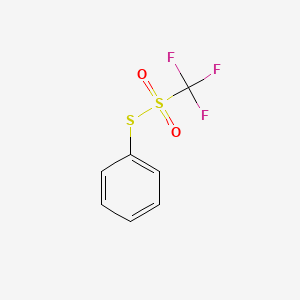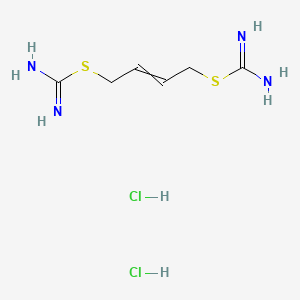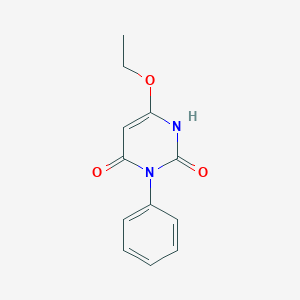
Benzenamine, 3-bromo-N-(1-phenylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 3-bromo-N-(1-phenylethylidene)- is an organic compound with the molecular formula C14H12BrN It is a derivative of benzenamine (aniline) where the amino group is substituted with a 3-bromo group and an N-(1-phenylethylidene) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-bromo-N-(1-phenylethylidene)- typically involves the reaction of 3-bromoaniline with 1-phenylethylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 3-bromo-N-(1-phenylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Benzenamine, 3-bromo-N-(1-phenylethylidene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 3-bromo-N-(1-phenylethylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The exact mechanism can vary based on the context of its application and the specific biological or chemical system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 3-bromo-: A simpler derivative with only a bromine substitution.
N-(1-Phenylethylidene)benzenamine: Lacks the bromine substitution.
3-Bromoaniline: Contains only the bromine substitution without the N-(1-phenylethylidene) group.
Uniqueness
Benzenamine, 3-bromo-N-(1-phenylethylidene)- is unique due to the presence of both the bromine and N-(1-phenylethylidene) groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the simpler derivatives.
Propriétés
Numéro CAS |
57826-32-1 |
|---|---|
Formule moléculaire |
C14H12BrN |
Poids moléculaire |
274.15 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-1-phenylethanimine |
InChI |
InChI=1S/C14H12BrN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-10H,1H3 |
Clé InChI |
CUAMSPSCLWAQOI-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC(=CC=C1)Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)

![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)



phosphanium iodide](/img/structure/B14613819.png)


![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
